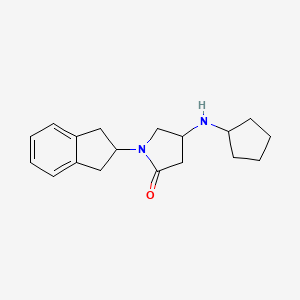![molecular formula C16H19N3O2 B5975380 2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone](/img/structure/B5975380.png)
2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has a unique structure that makes it a promising candidate for research.
Mecanismo De Acción
The mechanism of action of 2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone is not fully understood. However, studies have shown that this compound may work by inhibiting certain enzymes and proteins that are involved in inflammation and cancer cell growth. In addition, this compound may also work by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone has various biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit cancer cell growth, and reduce oxidative stress. In addition, this compound has been shown to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone in lab experiments is its unique structure, which makes it a promising candidate for research in various fields. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone. Some possible areas of research include further studies on the compound's anti-inflammatory, antioxidant, and anticancer properties, as well as its potential as a treatment for neurodegenerative diseases. Other potential areas of research include the development of new synthesis methods for this compound and the exploration of its potential applications in other fields such as materials science.
Métodos De Síntesis
The synthesis of 2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone can be achieved through various methods. One of the most common methods involves the reaction of isatoic anhydride with 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a catalyst. Another method involves the reaction of isatoic anhydride with 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid followed by a hydrazinolysis reaction.
Aplicaciones Científicas De Investigación
The unique structure of 2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone makes it a promising candidate for research in various fields. One of the most notable applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has potential anti-inflammatory, antioxidant, and anticancer properties. In addition, this compound has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-13(15-17-14(10(2)3)18-21-15)19-9-11-7-5-6-8-12(11)16(19)20/h5-8,10,13H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJWAEMPQZQWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C(C)C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-dichlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5975299.png)
![1-(4-{[3-(hydroxymethyl)-3-(3-methoxybenzyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5975304.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5975313.png)
![N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5975323.png)
![1-(4-chlorophenyl)-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5975329.png)
![N-(tert-butyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5975334.png)
![5-({4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)-2-methoxypyrimidine](/img/structure/B5975349.png)
![1'-(3-methylphenyl)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine](/img/structure/B5975356.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B5975357.png)

![N,N-diallyl-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5975367.png)
![N-{2-oxo-2-[4-oxo-2-(2-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]ethyl}urea](/img/structure/B5975371.png)
![4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzamide](/img/structure/B5975375.png)
